N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-phenoxyacetamide
Description
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry due to their therapeutic potential .
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H21N3O2/c27-23(17-28-19-11-5-2-6-12-19)24-15-22-25-20-13-7-8-14-21(20)26(22)16-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,27) |
InChI Key |
KFFHBHJIZFQLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core . This is followed by further derivatization to introduce the phenoxyacetamide group. Industrial production methods often utilize high-yielding reactions under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE involves binding to specific molecular targets, such as enzymes or receptors, to exert its effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death . This makes them effective as anticancer agents.
Comparison with Similar Compounds
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE can be compared with other benzimidazole derivatives, such as:
Albendazole: Used as an anthelmintic agent.
Fenbendazole: Also an anthelmintic with a similar mechanism of action.
Oxibendazole: Another benzimidazole derivative used to treat parasitic infections. What sets N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENOXYACETAMIDE apart is its unique structure, which allows for a broader range of biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
